molecular formula C19H21FN4O3 B2667806 3-(4-fluorophenyl)-N-isopentyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 923245-80-1

3-(4-fluorophenyl)-N-isopentyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

Cat. No.: B2667806
CAS No.: 923245-80-1
M. Wt: 372.4
InChI Key: KBZNCPPXFODVPU-UHFFFAOYSA-N
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Description

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

Numerous methods for the synthesis of pyrimidines are described . For example, one common synthetic method of thieno[3,2-d]pyrimidin-4-ones involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid .


Molecular Structure Analysis

The molecular structure of pyrimidines is characterized by a six-membered ring with two nitrogen atoms at positions 1 and 3 . The exact structure of your specific compound would require more specific information or computational analysis.

Scientific Research Applications

Synthesis and Chemical Properties

Research on pyrimidine derivatives, such as those related to the specified compound, often focuses on their synthesis and characterization. For instance, studies have reported on the synthesis of novel pyrimidine compounds with potential as anti-inflammatory, analgesic agents, and COX inhibitors, highlighting the versatility of pyrimidine frameworks in drug design (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020). Similarly, the creation of pyrimidine analogs intended for positron emission tomography (PET) imaging showcases the applicability of these compounds in diagnostic applications (M. Alauddin, J. Balatoni, J. Gelovani, 2005).

Medicinal Chemistry Applications

Pyrimidine derivatives have been extensively explored for their therapeutic potential. For instance, the development of selective inhibitors for kinase enzymes using substituted pyrimidine carboxamides demonstrates the role of pyrimidine derivatives in cancer therapy (G. M. Schroeder et al., 2009). Moreover, the synthesis of pyrazolo[1,5-a]pyrimidine derivatives with cytotoxic activity against cancer cells indicates the potential of pyrimidine-based compounds in oncological research (Ashraf S. Hassan, T. Hafez, Souad A. Osman, 2014).

Supramolecular Chemistry and Materials Science

Pyrimidine derivatives also find applications in materials science and supramolecular chemistry. The synthesis of pyrimidine-based fluorophores for potential use in detecting biologically or environmentally relevant species showcases the utility of pyrimidine compounds in developing new functional materials with specific photophysical properties (Juan C Castillo, Alexis Tigreros, J. Portilla, 2018).

Mechanism of Action

The mechanism of action of pyrimidines can vary widely depending on their specific structure and target. Some pyrimidines exhibit anti-inflammatory effects, attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Future Directions

Research into pyrimidines is ongoing, with numerous potential directions for future study. This includes the development of new pyrimidines as anti-inflammatory agents .

Properties

IUPAC Name

3-(4-fluorophenyl)-5-methyl-N-(3-methylbutyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN4O3/c1-11(2)8-9-21-17(25)14-10-23(3)16-15(14)22-19(27)24(18(16)26)13-6-4-12(20)5-7-13/h4-7,10-11H,8-9H2,1-3H3,(H,21,25)(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBZNCPPXFODVPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C1=CN(C2=C1NC(=O)N(C2=O)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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